[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzoyl group, a chloroanilino moiety, and a cyano group conjugated with a methoxyphenyl group. Its multifaceted chemical nature makes it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps:
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Formation of the Benzoyl-4-chloroanilino Intermediate
Starting Materials: 4-chloroaniline and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Synthesis of the Cyano-3-(4-methoxyphenyl)prop-2-enoate Moiety
Starting Materials: 4-methoxybenzaldehyde and malononitrile.
Reaction Conditions: This step involves a Knoevenagel condensation reaction, typically using a base like piperidine in ethanol as the solvent.
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Coupling of Intermediates
- The final step involves coupling the benzoyl-4-chloroanilino intermediate with the cyano-3-(4-methoxyphenyl)prop-2-enoate moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction
- Reduction of the cyano group can yield primary amines, which can further participate in various substitution reactions.
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Substitution
- The chloro group in the anilino moiety can be substituted with nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Probes: Used in the design of probes for studying enzyme activities and protein interactions due to its reactive functional groups.
Medicine
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins through its reactive functional groups, leading to inhibition or activation of specific pathways. For instance, the cyano group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-phenylprop-2-enoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate enhances its electron-donating properties, which can influence its reactivity in chemical reactions and its interaction with biological molecules. This makes it a versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c1-33-21-10-7-17(8-11-21)13-19(15-28)26(32)34-16-24(30)29-23-12-9-20(27)14-22(23)25(31)18-5-3-2-4-6-18/h2-14H,16H2,1H3,(H,29,30)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJJRYJLHODFI-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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